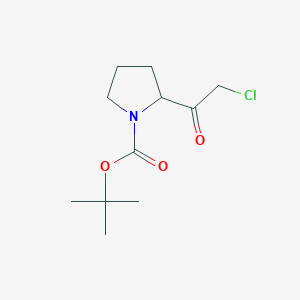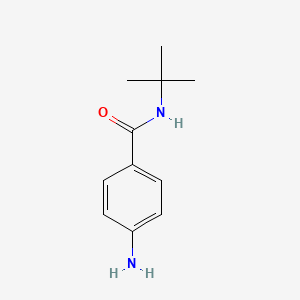![molecular formula C10H14N2OS B1275795 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 70733-09-4](/img/structure/B1275795.png)
2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
描述
2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their wide range of applications in medicinal chemistry due to their biological and physiological activities . This compound, in particular, has garnered interest for its potential therapeutic properties and its role in various scientific research fields.
作用机制
Target of Action
The primary target of 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by inducing the expression of antioxidant response element-dependent genes .
Mode of Action
This compound activates NRF2 through the disruption of its interaction with Kelch-like ECH-associated protein 1 (KEAP1) . KEAP1 is a substrate adaptor protein for a Cullin 3-dependent E3 ubiquitin ligase complex that targets NRF2 for ubiquitination and subsequent degradation . By interfering with the KEAP1’s Kelch domain, the compound prevents NRF2 degradation, leading to its accumulation and translocation to the nucleus, where it can induce the expression of its target genes .
Biochemical Pathways
The activation of NRF2 by this compound affects several biochemical pathways. It leads to the upregulation of NQO1 and HO-1 genes, which are involved in the response to oxidative stress . This results in enhanced cellular defense mechanisms against oxidative damage, contributing to the compound’s anti-inflammatory activity .
Pharmacokinetics
The compound exhibits good metabolic stability in human, rat, and mouse liver microsomes . It has an optimal half-life and intrinsic clearance, which are important parameters for determining the compound’s bioavailability .
Result of Action
The activation of NRF2 by this compound leads to a decrease in the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) . This suggests that the compound has potential anti-inflammatory effects .
生化分析
Biochemical Properties
2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with nuclear factor erythroid 2-related factor 2 (NRF2), a transcription factor that regulates the expression of antioxidant proteins . This interaction enhances the expression of genes involved in the cellular antioxidant response, thereby providing protection against oxidative stress . Additionally, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound activates the NRF2 pathway, leading to increased expression of antioxidant genes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1) . This activation results in enhanced cellular defense mechanisms against oxidative damage. Furthermore, the compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby exerting anti-inflammatory effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the Kelch-like ECH-associated protein 1 (KEAP1), disrupting its interaction with NRF2 . This disruption allows NRF2 to translocate to the nucleus, where it binds to antioxidant response elements (ARE) in the promoter regions of target genes, leading to their transcriptional activation . Additionally, the compound inhibits COX-2 activity by binding to its active site, thereby reducing the production of pro-inflammatory prostaglandins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has demonstrated stability in various in vitro and in vivo models, maintaining its activity over extended periods . It is subject to metabolic degradation, which can influence its long-term effects on cellular function . Studies have shown that the compound remains metabolically stable in human, rat, and mouse liver microsomes, with an optimal half-life and intrinsic clearance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its therapeutic effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolic stability and clearance are crucial factors in determining its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux . These interactions influence the compound’s localization and accumulation in various tissues, affecting its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with KEAP1 and other cytoplasmic proteins . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments or organelles . These modifications are essential for the compound’s ability to exert its effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a multi-component reaction that typically involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur . The reaction conditions often require the presence of a base such as potassium hydroxide and a solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
化学反应分析
Types of Reactions
2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
科学研究应用
2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds.
相似化合物的比较
Similar Compounds
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 2-Amino-5-methylthiophene-3-carboxamide
- 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxamide
Uniqueness
Compared to similar compounds, 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide stands out due to its unique combination of functional groups and its ability to activate the NRF2 pathway. This makes it a promising candidate for further research and development in various scientific fields.
属性
IUPAC Name |
2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-5-2-3-7-6(4-5)8(9(11)13)10(12)14-7/h5H,2-4,12H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIXNCZSSYQKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701166363 | |
| Record name | 2-Amino-4,5,6,7-tetrahydro-5-methylbenzo[b]thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701166363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70733-09-4 | |
| Record name | 2-Amino-4,5,6,7-tetrahydro-5-methylbenzo[b]thiophene-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70733-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,5,6,7-tetrahydro-5-methylbenzo[b]thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701166363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















